2,2-dimethyl-1,3-dioxepan-5-ol
Description
Historical Development of Heterocyclic Chemistry with a Focus on Cyclic Acetals and Ketals
The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has been a cornerstone of organic chemistry since the 19th century. Early discoveries included foundational five- and six-membered aromatic systems. Within this vast field, the chemistry of cyclic acetals and ketals emerged as a critical subdomain, primarily driven by the need for selective protection of functional groups in complex organic syntheses. organic-chemistry.orgchem-station.com
Acetal (B89532) formation—the reaction of a carbonyl compound with two equivalents of an alcohol—and its intramolecular variant using diols to form cyclic acetals, became an indispensable tool for synthetic chemists. organic-chemistry.org These reactions allow the temporary masking of a reactive aldehyde or ketone as a less reactive acetal or ketal, which is stable to many reagents, particularly bases and nucleophiles. organic-chemistry.orgchem-station.com The development of various diols for this purpose led to the widespread use of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) as two of the most common protecting groups. organic-chemistry.orgchem-station.com
Overview of Seven-Membered Ring Systems: Dioxepanes in Contemporary Chemical Research
Seven-membered ring systems, while less common than their five- and six-membered counterparts, are significant structural motifs found in numerous biologically active natural products. The oxepane (B1206615) ring, a seven-membered ether, is a core component of various complex molecules. The synthesis and understanding of these larger rings present unique challenges due to less favorable entropic and enthalpic factors for ring closure compared to smaller rings.
Among these, 1,3-dioxepanes, the seven-membered analogues of 1,3-dioxanes, have been a subject of specialized research. thieme-connect.de A key area of contemporary investigation is their conformational behavior. Unlike the relatively rigid chair conformation of cyclohexane (B81311) and 1,3-dioxanes, 1,3-dioxepanes possess significant conformational mobility. thieme-connect.decdnsciencepub.com They can adopt several low-energy twist-chair conformations, a flexibility that has been studied using NMR techniques and computational methods. cdnsciencepub.com
Structural Significance of the 1,3-Dioxepane (B1593757) Core in Organic Synthesis
In organic synthesis, the 1,3-dioxepane core serves primarily as a protecting group for carbonyl compounds or, more uniquely, for 1,4-diols. thieme-connect.de The formation of a 1,3-dioxepane by reacting a ketone or aldehyde with a butane-1,4-diol derivative effectively shields these functionalities from a range of reaction conditions.
However, their application is less frequent than that of 1,3-dioxolanes and 1,3-dioxanes. thieme-connect.de This is partly due to the aforementioned conformational flexibility, which can make stereochemical outcomes less predictable compared to the more rigid six-membered ring systems. thieme-connect.de Nonetheless, this same flexibility is a defining structural characteristic that distinguishes their chemical behavior and offers specialized applications where a less rigid protecting group is desired.
Rationale for Investigating 2,2-dimethyl-1,3-dioxepan-5-ol: Academic Gaps and Potential
A survey of the chemical literature reveals a significant academic gap concerning the specific compound This compound . While its six-membered analogue, 2,2-dimethyl-1,3-dioxan-5-ol (B3051470), is a known compound with documented synthesis and properties, the seven-membered dioxepane derivative remains largely uncharacterized. chemicalbook.comchemsrc.comnih.gov
The rationale for investigating this specific molecule stems from its potential as a valuable synthetic intermediate. The structure combines several key features:
A 1,3-dioxepane ring, providing a specific conformational environment.
A gem-dimethyl group at the C2 position, typical for ketal protection derived from acetone (B3395972).
A hydroxyl group at the C5 position, which introduces a point for further chemical modification and a potential stereocenter.
The presence of the hydroxyl group on the flexible seven-membered ring makes this compound an interesting target for studies in stereoselective synthesis. It could serve as a chiral building block or a precursor to more complex molecules where the specific stereochemistry at C5 is crucial. The lack of detailed research on its synthesis, properties, and reactivity represents a clear opportunity for new academic inquiry.
Scope and Objectives of the Research Inquiry into this compound
A foundational research inquiry into this compound would encompass a clear set of objectives aimed at filling the existing knowledge gap.
Scope: The primary scope would be the synthesis, purification, and comprehensive characterization of the title compound.
Objectives:
To Establish a Synthetic Route: A primary objective would be to develop and optimize a reliable synthesis. A logical approach would be the reduction of the corresponding ketone, 2,2-dimethyl-1,3-dioxepan-5-one (B13901261), a method analogous to the synthesis of its six-membered counterpart. chemicalbook.comthermofisher.com An alternative route would involve the direct ketalization of a suitable precursor, 1,2,4-butanetriol, with acetone or an equivalent reagent.
To Perform Full Spectroscopic Characterization: The synthesized compound would be rigorously characterized using modern analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS), to unequivocally confirm its structure.
To Conduct Conformational Analysis: A key research goal would be to determine the preferred conformation(s) of the 1,3-dioxepane ring through advanced NMR experiments and computational modeling. This would provide insight into the spatial arrangement of the substituents.
To Explore Reactivity: The reactivity of the C5-hydroxyl group would be investigated through various functionalization reactions, assessing its potential as a handle for constructing more complex molecular architectures.
Research Data
Given the lack of experimental data for this compound, the following table presents key properties for its well-documented six-membered analogue, 2,2-dimethyl-1,3-dioxan-5-ol, for comparative purposes.
Table 1: Physicochemical Properties of 2,2-dimethyl-1,3-dioxan-5-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 3391-30-8 | biosynth.com |
| Molecular Formula | C₆H₁₂O₃ | nih.govbiosynth.com |
| Molecular Weight | 132.16 g/mol | nih.govbiosynth.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 90-91 °C at 13 Torr | chemsrc.com |
| Density | 1.09 g/cm³ at 25°C | chemsrc.com |
| IUPAC Name | 2,2-dimethyl-1,3-dioxan-5-ol | nih.gov |
Structure
3D Structure
Properties
CAS No. |
141509-49-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(8)5-10-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
DGBCMXNLXXITDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCC(CO1)O)C |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 1,3 Dioxepan 5 Ol
Stability and Ring-Opening Reactions of the 1,3-Dioxepane (B1593757) System
The 1,3-dioxepane ring is a cyclic ketal. Generally, cyclic acetals and ketals serve as protecting groups for carbonyls and diols in organic synthesis due to their stability under basic, reductive, and many oxidative conditions. thieme-connect.de However, they are susceptible to cleavage under acidic conditions.
Acid-Catalyzed Hydrolysis and Equilibrium Studies
Like other acetals and ketals, the 1,3-dioxepane ring of 2,2-dimethyl-1,3-dioxepan-5-ol is prone to acid-catalyzed hydrolysis. This reversible reaction involves the protonation of one of the ring oxygen atoms, followed by the nucleophilic attack of water. The process ultimately leads to the cleavage of the ring to yield the parent 1,4-diol and the corresponding ketone. For this compound, hydrolysis would yield acetone (B3395972) and 1,2,4-butanetriol.
The mechanism proceeds through a hemiacetal intermediate. libretexts.org The reaction is an equilibrium, and to drive it towards the cleavage products, an excess of water is typically used. Conversely, the formation of the dioxepane ring from the diol and ketone is favored by the removal of water, often using a Dean-Stark apparatus. organic-chemistry.org
Nucleophilic and Electrophilic Ring Cleavage Mechanisms
Beyond hydrolysis, the 1,3-dioxepane ring can be opened by various nucleophilic and electrophilic reagents. Nucleophilic cleavage often requires activation by a Lewis acid. For instance, treatment with organometallic reagents in the presence of a Lewis acid can lead to ring opening.
Electrophilic cleavage can be initiated by reagents that can accept an electron pair from the ring oxygens. Strong Lewis acids can coordinate to the oxygen atoms, weakening the C-O bonds and facilitating cleavage by a subsequent nucleophilic attack. In the context of related cyclic acetals, such as those derived from carbohydrates, a variety of reagents, including Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been used to effect regioselective ring opening. researchgate.net
Influence of Substituents on Ring Stability and Reactivity
The substituents on the 1,3-dioxepane ring significantly influence its stability and reactivity.
2,2-dimethyl group: The gem-dimethyl group at the C-2 position is a common feature in protecting groups derived from acetone. These groups can provide steric hindrance, which may slightly decrease the rate of approach of nucleophiles or protons to the acetal (B89532) linkage, thereby marginally increasing stability compared to an unsubstituted C-2.
Hydroxyl group at C-5: The presence of a hydroxyl group at the C-5 position introduces a potential site for intramolecular reactions. Under certain conditions, this hydroxyl group could act as an internal nucleophile, potentially participating in ring-opening or rearrangement reactions, especially if activated. Its electronic effect on the stability of the ketal function is likely to be modest due to its distance from the C-2 center.
In comparison to the more common 1,3-dioxane (B1201747) systems, 1,3-dioxepanes are generally considered less stable. thieme-connect.de The increased flexibility of the seven-membered ring can lead to a higher propensity for side reactions during their formation and cleavage. researchgate.net
Transformations Involving the Hydroxyl Functionality at C-5
The secondary alcohol at the C-5 position of this compound can undergo the typical reactions of alcohols, provided the reagents and conditions are compatible with the acid-sensitive dioxepane ring.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, would likely lead to the cleavage of the dioxepane ring. masterorganicchemistry.com Therefore, milder, non-acidic methods would be preferable. For instance, reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine (B92270) would be a suitable method for ester formation while preserving the ketal structure.
| Reaction | Reagent | Conditions | Product |
| Acetylation | Acetic anhydride, Pyridine | Room temperature | 2,2-dimethyl-1,3-dioxepan-5-yl acetate |
| Benzoylation | Benzoyl chloride, Triethylamine | 0 °C to room temperature | 2,2-dimethyl-1,3-dioxepan-5-yl benzoate |
Etherification: Formation of an ether from the C-5 hydroxyl group can be achieved using methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. These basic conditions are generally compatible with the 1,3-dioxepane ring.
| Reaction | Reagents | Conditions | Product |
| Methylation | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | Tetrahydrofuran (THF), 0 °C to room temperature | 5-methoxy-2,2-dimethyl-1,3-dioxepane |
| Benzylation | 1. Sodium hydride (NaH)2. Benzyl bromide (BnBr) | Tetrahydrofuran (THF), 0 °C to room temperature | 5-(benzyloxy)-2,2-dimethyl-1,3-dioxepane |
Oxidation and Reduction Pathways of the Hydroxyl Group
Oxidation: The secondary alcohol at C-5 can be oxidized to the corresponding ketone, 2,2-dimethyl-1,3-dioxepan-5-one (B13901261). Care must be taken to use mild, non-acidic oxidizing agents to avoid cleavage of the dioxepane ring. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are commonly used for this type of transformation. organic-chemistry.orgchemistryviews.org Strong, acidic oxidizing agents like chromic acid or potassium permanganate (B83412) would likely lead to the degradation of the starting material. libretexts.org
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room temperature | 2,2-dimethyl-1,3-dioxepan-5-one |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | 2,2-dimethyl-1,3-dioxepan-5-one |
Reduction: The reverse reaction, the reduction of the ketone 2,2-dimethyl-1,3-dioxepan-5-one back to the alcohol, can be readily achieved using hydride reducing agents. For the analogous 2,2-dimethyl-1,3-dioxan-5-one, reduction with lithium aluminum hydride has been reported to produce 2,2-dimethyl-1,3-dioxan-5-ol (B3051470). thermofisher.com Similar reactivity would be expected for the dioxepane derivative. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would also be an effective and milder alternative.
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH), 0 °C to room temperature | This compound |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF, 0 °C2. Aqueous workup | This compound |
Derivatization and Scaffold Functionalization Strategies
The functionalization of a chemical scaffold is crucial for tuning its properties and preparing it for further reactions, such as polymerization. For this compound, the key site for derivatization would be its secondary alcohol (hydroxyl group at the 5-position). Typical reactions for such a group would include esterification, etherification, or oxidation to a ketone. These modifications would yield a range of derivative monomers with potentially different polymerization characteristics and could introduce new functionalities into resulting polymers.
However, a detailed search of peer-reviewed scientific literature and patent databases did not yield specific examples of derivatization or scaffold functionalization strategies that have been applied to this compound. While studies on analogous structures like 2,2-dimethyl-1,3-dioxan-5-ol (the six-membered ring counterpart) show that the hydroxyl group can be readily reacted, direct evidence for such transformations on the seven-membered dioxepane ring of this compound is not publicly available.
Polymerization Chemistry of this compound and its Derivatives
The polymerization of cyclic esters and acetals is a significant area of polymer science, often proceeding through ring-opening polymerization (ROP) to produce biodegradable and biocompatible polymers. The seven-membered ring of a dioxepane derivative suggests that it could be a candidate for such polymerization.
Ring-Opening Polymerization (ROP) Mechanisms of Dioxepane Monomers
The ring-opening polymerization of dioxepane-based monomers, such as 2-methylene-1,3-dioxepane (B1205776) and 1,5-dioxepan-2-one, has been documented. researchgate.netmdpi.comchemicalbook.comcmu.edunih.gov These polymerizations can be initiated by cationic, anionic, or organometallic catalysts, and can also proceed via radical ring-opening mechanisms. researchgate.netmdpi.comcmu.edu The specific mechanism is highly dependent on the monomer's structure and the catalytic system employed. For this compound, one could hypothesize that the hydroxyl group might participate in or interfere with certain polymerization mechanisms, potentially acting as an initiation site or a chain transfer agent.
Despite these general principles for related compounds, there is no specific research detailing the successful ring-opening polymerization of this compound or its derivatives. The specific catalysts, reaction conditions, and mechanistic pathways for the ROP of this monomer have not been reported in the available scientific literature.
Copolymerization with Other Cyclic Monomers
Copolymerization is a powerful tool to tailor the properties of polymers. By incorporating different monomer units into a polymer chain, properties such as thermal stability, degradability, and mechanical strength can be finely tuned. Dioxepane-based monomers have been successfully copolymerized with other cyclic monomers like lactones and other vinyl monomers. researchgate.netcmu.edunih.govbldpharm.com
In the context of this compound, copolymerization could offer a route to new materials. However, a review of the literature indicates that no studies have been published on the copolymerization of this compound with other cyclic monomers. Consequently, data on reactivity ratios, copolymer composition, and the properties of any such copolymers are not available.
Characterization of Resulting Polymeric Structures
The characterization of a polymer is essential to understand its structure and properties. Standard techniques for polymer characterization include:
Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the polymer's microstructure.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the molecular weight and molecular weight distribution.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal properties such as the glass transition temperature and thermal stability.
As there are no published reports on the successful polymerization of this compound, there is consequently no characterization data for any resulting homopolymers or copolymers.
Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethyl 1,3 Dioxepan 5 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2,2-dimethyl-1,3-dioxepan-5-ol, a combination of 1D and 2D NMR experiments would be required to assign all proton and carbon signals and to elucidate the compound's connectivity and stereochemistry.
The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum would similarly reveal the number and type of carbon environments.
¹H NMR: The proton spectrum is expected to show distinct signals for the gem-dimethyl protons, the methylene protons of the dioxepane ring, the methine proton at the C5 position bearing the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns would be highly dependent on the ring's conformation.
¹³C NMR: The carbon spectrum would display six unique signals corresponding to the quaternary C2 carbon, the two equivalent methyl carbons, the three distinct methylene carbons of the ring (C4, C6, C7), and the methine carbon (C5) bonded to the hydroxyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~100 |
| C2-CH₃ | ~1.3 - 1.5 (s, 6H) | ~25 - 30 |
| C4/C7 | ~3.5 - 3.8 (m, 4H) | ~65 - 70 |
| C5 | ~3.8 - 4.1 (m, 1H) | ~70 - 75 |
| C6 | ~1.6 - 1.9 (m, 2H) | ~30 - 35 |
| C5-OH | Variable (br s, 1H) | - |
2D NMR experiments are crucial for assembling the molecular structure from the 1D spectral data.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be expected between the C5 proton and the protons on C4 and C6, as well as between the protons on C6 and C7.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the gem-dimethyl protons to the C2 and C4/C7 carbons would confirm their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly vital for determining the stereochemistry and preferred conformation of the ring, for example, by observing through-space interactions between axial and equatorial protons.
The seven-membered 1,3-dioxepane (B1593757) ring is flexible and can adopt several conformations. Theoretical calculations and NMR studies on related 1,3-dioxepane derivatives suggest that the most stable conformations belong to the twist-chair (TC) family. rsc.orgrsc.orgcdnsciencepub.com The chair (C) and boat (B) conformations are generally higher in energy. For this compound, the ring would likely exist in a dynamic equilibrium of low-energy twist-chair conformers. The position of the hydroxyl group (axial-like or equatorial-like) would significantly influence the relative stability of these conformers. Analysis of vicinal proton-proton coupling constants (³JHH) and NOESY correlations would be essential to determine the predominant conformation in solution. rsc.orgcdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the alcohol hydroxyl group's stretching vibration.
C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the stretching vibrations of the methyl and methylene C-H bonds.
C-O Stretch: Strong C-O stretching bands are anticipated in the fingerprint region, typically between 1000 and 1200 cm⁻¹. These would arise from the C-O bonds of the acetal (B89532) and the alcohol.
Table 2: Predicted Principal Infrared Absorption Bands for this compound Note: These are estimated values. Actual experimental values may vary.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong, Sharp |
| C-O stretch (acetal, alcohol) | 1000 - 1200 | Strong |
| C-H bend (methyl, methylene) | 1350 - 1480 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. The molecular formula of this compound is C₈H₁₆O₃, corresponding to a molecular weight of 160.21 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z = 160 would be expected, though it may be weak due to the instability of cyclic acetals. The fragmentation would likely be initiated by cleavage of the bonds alpha to the oxygen atoms. wikipedia.org
Key predicted fragmentation pathways include:
Loss of a methyl group ([M-15]⁺): A common fragmentation for gem-dimethyl compounds, leading to a prominent ion at m/z = 145.
Ring-opening and subsequent cleavage: The seven-membered ring could undergo various ring-opening fragmentations, leading to smaller, stable charged fragments.
Loss of water ([M-18]⁺): A typical fragmentation for alcohols, which might result in an ion at m/z = 142.
Analysis of the fragmentation pattern of the parent 1,3-dioxepane and related 1,3-dioxanes can provide a basis for predicting these pathways. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: These are hypothetical fragments based on common fragmentation rules.
| m/z | Predicted Fragment Ion | Possible Origin |
| 160 | [C₈H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 145 | [C₇H₁₃O₃]⁺ | Loss of CH₃ |
| 101 | [C₅H₉O₂]⁺ | Cleavage of the ring |
| 59 | [C₃H₇O]⁺ | Acetal fragment |
X-ray Crystallography and Solid-State Characterization of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.orgnih.gov To date, no crystal structure for this compound or any of its crystalline derivatives has been reported in the crystallographic databases.
If a suitable single crystal of the compound could be grown, an X-ray diffraction experiment would provide precise data on:
Bond lengths and angles: Unambiguous measurement of all interatomic distances and angles.
Conformation: The exact conformation of the seven-membered ring in the solid state.
Intermolecular interactions: Details of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.
This solid-state information would provide a valuable comparison to the solution-phase conformational analysis performed by NMR, offering a complete picture of the molecule's structural dynamics.
Determination of Molecular Geometry and Bond Parameters
The precise determination of molecular geometry and bond parameters, such as bond lengths and angles, for this compound would necessitate experimental data from crystallographic analysis. In the absence of a published crystal structure, these parameters cannot be definitively stated.
Theoretical calculations using computational chemistry methods could provide estimations of the molecular geometry. However, these would be predicted values and would require experimental validation for confirmation.
Table 1: Hypothetical Bond Parameters for this compound
| Bond | Predicted Length (Å) | Predicted Angle | Predicted Angle (°) |
| C-C | 1.52 - 1.54 | O-C-C | 108 - 110 |
| C-O (ring) | 1.42 - 1.44 | C-O-C | 110 - 112 |
| C-O (hydroxyl) | 1.43 | C-C-OH | 109.5 |
| C-H | 1.09 - 1.10 | H-C-H | 109.5 |
| O-H | 0.96 | ||
| Note: The data in this table is hypothetical and serves as an illustration of the type of parameters that would be determined from a structural analysis. These are not experimentally verified values for this compound. |
Analysis of Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the determination of its crystal structure. Such an analysis would reveal how individual molecules are arranged in the solid state and the nature of the forces holding them together.
It can be hypothesized that the primary intermolecular interaction would be hydrogen bonding, originating from the hydroxyl (-OH) group. This hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom). These hydrogen bonds would likely play a crucial role in the formation of a stable crystal lattice.
Table 2: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | 2.5 - 2.8 |
| Hydrogen Bond | O-H (hydroxyl) | O (dioxepane) | 2.6 - 2.9 |
| van der Waals | C-H | C-H | > 3.0 |
| Note: This table presents potential interactions based on the chemical structure. The actual interactions and their precise geometries would need to be confirmed through experimental crystallographic data. |
Computational and Theoretical Investigations on 2,2 Dimethyl 1,3 Dioxepan 5 Ol
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For a compound like 2,2-dimethyl-1,3-dioxepan-5-ol, methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries and energies. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), while more computationally intensive, can provide even more accurate results, especially for electron correlation effects. researchgate.net The choice of basis set, such as the Pople-style 6-31G* or the more extensive 6-311++G(d,p), is also crucial for obtaining reliable results. researchgate.net
A thorough analysis of the electronic structure of this compound would reveal key insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a descriptor of the molecule's chemical stability.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution and intramolecular interactions. By examining the natural atomic charges, one can identify the most electrophilic and nucleophilic sites in the molecule. For this compound, the oxygen atoms of the hydroxyl and dioxepane ring are expected to carry partial negative charges, while the adjacent carbon atoms and the hydrogen of the hydroxyl group would be more electropositive.
Table 1: Hypothetical NBO Analysis Data for this compound
| Atom | Natural Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.45 |
| C (C-OH) | +0.20 |
| O (ring) | -0.60 |
| C (acetal) | +0.50 |
Note: This data is illustrative and represents typical values obtained from DFT calculations on similar molecules.
The seven-membered ring of this compound allows for significant conformational flexibility. A comprehensive conformational analysis is essential to identify the most stable three-dimensional structures. This process typically involves a systematic search of the potential energy surface. Various conformers, such as chair, boat, and twist-chair, would be investigated.
Each potential conformer's geometry is optimized to find the local energy minimum. The relative energies of these conformers are then compared to determine the global minimum energy structure, which represents the most populated conformation at equilibrium. For similar cyclic compounds, the energy differences between conformers can be on the order of a few kcal/mol. semanticscholar.org
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Twist-Chair | 0.00 |
| Chair | +1.5 |
| Boat | +3.2 |
Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing this compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands, such as the O-H stretching of the hydroxyl group and the C-O stretching of the ether linkages.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For a saturated molecule like this compound, significant absorption is not expected in the visible region but may occur in the ultraviolet range.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Value |
| ¹³C NMR | Chemical Shift (C-OH) | ~65-75 ppm |
| ¹H NMR | Chemical Shift (H-O-C) | ~3.5-4.0 ppm |
| IR | Vibrational Frequency (O-H stretch) | ~3400-3600 cm⁻¹ |
| UV-Vis | Wavelength of Max. Absorption (λmax) | <200 nm |
Note: These values are representative and based on computational predictions for similar functional groups.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
For any proposed reaction involving this compound, such as its synthesis or degradation, computational methods can be used to locate the transition state (TS) structures. The TS is the highest energy point along the reaction pathway. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For related reactions, activation energies can range from 10 to 30 kcal/mol. semanticscholar.org
Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the entire reaction pathway from the transition state down to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products. By visualizing the changes in molecular geometry along the reaction coordinate, a detailed understanding of the bond-breaking and bond-forming processes can be achieved. This is particularly useful for understanding the stereochemical outcome of a reaction.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could provide significant insights into its behavior in different solvent environments.
A typical MD simulation protocol would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, would be selected. Common force fields for organic molecules include AMBER, CHARMM, or GROMOS. The this compound molecule would then be placed in a simulation box filled with a chosen solvent, such as water, methanol, or a non-polar solvent like hexane, to mimic solution-phase conditions.
The system would then undergo energy minimization to remove any unfavorable steric clashes. This is followed by a process of equilibration, where the temperature and pressure of the system are gradually brought to the desired conditions and allowed to stabilize. Finally, a production run is performed, during which the trajectories of all atoms in the system are calculated by numerically solving Newton's equations of motion over a certain period, typically nanoseconds to microseconds.
Analysis of the resulting trajectories can reveal a wealth of information about the solution-phase behavior of this compound. For instance, the radial distribution function (RDF) between the hydroxyl group of the compound and solvent molecules can provide a detailed picture of the local solvation structure and hydrogen bonding interactions.
Table 1: Potential Data from Molecular Dynamics Simulations of this compound
| Property Investigated | Potential Findings |
| Solvation Shell Structure | Determination of the number and arrangement of solvent molecules in the first and second solvation shells around the solute. |
| Hydrogen Bonding Dynamics | Calculation of the average number of hydrogen bonds, their lifetimes, and the geometry of these interactions between the hydroxyl group and protic solvent molecules. |
| Conformational Analysis | Identification of the most stable conformations of the seven-membered dioxepane ring in solution and the energy barriers between different conformers. |
| Transport Properties | Calculation of the diffusion coefficient of this compound in various solvents. |
These simulations would be instrumental in understanding how different solvents influence the conformational preferences and intermolecular interactions of this compound, which are crucial for predicting its reactivity and physical properties in solution.
QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Reactivity or Material Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While typically used for biological activity, QSAR can also be applied to predict reactivity or material properties. For this compound, a QSAR study would require a dataset of related compounds with known properties.
The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various quantum chemical parameters like HOMO and LUMO energies.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forests. This model establishes a quantitative relationship between the descriptors and the property of interest.
For instance, a QSAR model could be developed to predict the rate constant of a specific reaction involving the hydroxyl group of this compound and its analogs. The model would identify the key structural features that influence this reactivity. Similarly, QSAR models could be used to predict material properties such as boiling point, viscosity, or solubility for a series of related dioxepane derivatives.
Table 2: Potential QSAR Model for Predicting a Material Property of Dioxepane Derivatives
| Compound | Experimental Property (e.g., Boiling Point °C) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., Polar Surface Area) | Predicted Property |
| This compound | Data not available | 146.18 | 38.69 | - |
| Analog 1 | Known Value | Calculated Value | Calculated Value | Predicted Value |
| Analog 2 | Known Value | Calculated Value | Calculated Value | Predicted Value |
| Analog 3 | Known Value | Calculated Value | Calculated Value | Predicted Value |
The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A validated QSAR model can then be used to predict the properties of new, untested compounds, thereby guiding the design of molecules with desired reactivity or material characteristics.
Applications of 2,2 Dimethyl 1,3 Dioxepan 5 Ol and Its Derivatives in Materials Science and Industrial Chemistry
Role as a Monomer or Comonomer in Polymer Synthesis
The dioxepane functional group is a key component in the synthesis of advanced polymers, particularly through ring-opening polymerization mechanisms. While the direct polymerization of 2,2-dimethyl-1,3-dioxepan-5-ol is not extensively documented in readily available literature, the polymerization behavior of closely related 1,3-dioxepane (B1593757) derivatives provides a strong indication of its potential. These compounds typically undergo cationic ring-opening polymerization (CROP) to yield polyacetals, which are characterized by their acid-labile ether linkages.
The CROP of unsubstituted 1,3-dioxepane has been studied in conjunction with other cyclic ethers and acetals, such as 1,3,5-trioxane. acs.orgresearchgate.net In these copolymerizations, 1,3-dioxepane is incorporated into the polymer backbone, altering the material's properties. acs.orgresearchgate.net The polymerization is typically initiated by strong acids. acs.orgcdnsciencepub.com It is anticipated that this compound would polymerize via a similar cationic mechanism, with the hydroxyl group potentially participating in the reaction or offering a site for post-polymerization modification.
Preparation of Biodegradable Polymeric Materials
A significant application of dioxepane-based monomers lies in the creation of biodegradable polymers. This is exemplified by the extensive research into the radical ring-opening polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), a derivative of the dioxepane family. researchgate.netrsc.orgcmu.edu Unlike the saturated ring of this compound, MDO contains an exocyclic double bond that allows it to undergo radical polymerization. researchgate.netcmu.edu
During this process, the radical addition to the double bond initiates the opening of the seven-membered ring, which results in the incorporation of an ester functional group into the polymer backbone. cmu.edu This mechanism is highly valuable as it allows for the creation of degradable vinyl polymers. Copolymers of MDO with conventional non-degradable monomers, such as vinyl acetate, introduce ester linkages into the polymer chain, rendering the final material susceptible to hydrolysis. rsc.org These ester groups act as "weak links" that can be broken down under acidic or alkaline conditions, leading to the degradation of the polymer. rsc.org This approach is a key strategy for developing more sustainable materials. researchgate.net
Tailoring Polymer Properties through Incorporation of Dioxepane Units
The incorporation of dioxepane-derived units into polymer chains is a powerful method for tailoring the final material's properties. In the cationic copolymerization of 1,3,5-trioxane with 1,3-dioxepane, the inclusion of the dioxepane comonomer disrupts the highly crystalline structure of poly(oxymethylene) (the homopolymer of trioxane). acs.org The larger, more flexible seven-membered ring of dioxepane introduces irregularities into the polymer chain, which can lower the melting point and crystallinity, thereby enhancing flexibility. acs.org
Similarly, in the radical ring-opening copolymerization of MDO with vinyl monomers, the resulting ester linkages not only impart biodegradability but also influence the thermal and mechanical properties of the polymer. For instance, in copolymers of MDO and vinyl acetate, the glass transition temperature (Tg) can be systematically adjusted by varying the ratio of the two monomers in the feed. rsc.org Increasing the content of vinyl acetate in the copolymer leads to a gradual increase in the glass transition temperature. rsc.org This ability to tune properties is crucial for designing polymers for specific applications, from flexible films to more rigid materials.
Table 1: Influence of Dioxepane Monomers on Polymer Properties An interactive data table showing how different dioxepane monomers affect the properties of the resulting polymers.
| Monomer System | Polymerization Type | Key Property Change | Application Benefit |
|---|---|---|---|
| 1,3-Dioxepane (DXP) with 1,3,5-Trioxane (TOX) | Cationic Ring-Opening | Decreased crystallinity | Enhanced flexibility |
| 2-Methylene-1,3-dioxepane (MDO) with Vinyl Acetate (VAc) | Radical Ring-Opening | Introduction of ester linkages, tunable Glass Transition Temperature (Tg) | Biodegradability, controlled thermal properties |
| 2-Methylene-1,3-dioxepane (MDO) with Methyl Methacrylate (MMA) | Radical Ring-Opening | Introduction of ester linkages | Imparts degradability to acrylic polymers |
Function as a Chiral Building Block in Asymmetric Synthesis
The this compound molecule possesses a chiral center at the C5 carbon, which bears the hydroxyl group. This inherent chirality makes its enantiomerically pure forms valuable as chiral building blocks in asymmetric synthesis. In this context, the dioxepane structure serves as a protected 1,4-diol, where the stereochemistry at the C5 position can be used to direct the formation of new stereocenters in a target molecule.
While specific examples utilizing this compound are not prominent in the reviewed literature, the principle is well-established with analogous structures. For instance, (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane, a structurally similar chiral protected glycerol derivative, is used as a starting material in the synthesis of natural products like the Pericharaxins. nih.gov In such syntheses, the existing stereocenter is used to induce asymmetry in subsequent reactions, ensuring the final product is obtained with the correct absolute configuration. nih.gov This strategy is fundamental in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer.
Utilization as a Chemical Intermediate in the Production of Specialty and Fine Chemicals
The protected diol structure of this compound, combined with its hydroxyl functionality, makes it a useful intermediate for the synthesis of more complex molecules. The ketal group protects the 1- and 3-hydroxyl groups of the parent triol (1,2,4-butanetriol), allowing for selective reactions to occur at the C5 hydroxyl group.
Related six-membered ring structures, such as 2,2-dimethyl-1,3-dioxan-5-one, are recognized as valuable synthetic intermediates. google.com These compounds can be derived from readily available materials and can be used to construct more complex carbon skeletons through reactions like asymmetric aldol additions. google.com By analogy, this compound can be oxidized to the corresponding ketone, 2,2-dimethyl-1,3-dioxepan-5-one (B13901261), which could then serve as a precursor for a variety of specialty chemicals. The subsequent removal (deprotection) of the ketal group under acidic conditions would unmask the diol functionality, yielding highly functionalized molecules.
Exploration as a Component in Novel Solvents and Reaction Media
There is a growing demand for green and sustainable solvents to replace traditional volatile organic compounds (VOCs). Glycerol-derived acetals and ketals are a promising class of bio-based solvents due to their low toxicity, high boiling points, and derivation from renewable resources. core.ac.ukrsc.org
The compound this compound is a type of glycerol ketal. Its physical and chemical properties are expected to be similar to other well-studied glycerol derivatives like solketal (1,2-isopropylidene glycerol). core.ac.ukrsc.org These solvents possess a hydroxyl group, which allows them to engage in hydrogen bonding, making them good solvents for polar molecules. core.ac.uk Their high boiling points and low vapor pressure reduce fugitive emissions, contributing to a safer work environment and less air pollution. researchgate.net The stability of these ketals is a key consideration; they are generally stable under neutral and basic conditions but can hydrolyze in acidic environments, a property that can be either a limitation or a feature depending on the application. rsc.org The solvency properties can be tuned by changing the aldehyde or ketone used to form the ketal ring, suggesting that the seven-membered ring of dioxepane could offer different and potentially advantageous solvent properties compared to its five-membered (dioxolane) or six-membered (dioxane) counterparts. core.ac.ukrsc.org
Table 2: Comparison of Glycerol-Derived Solvents An interactive data table comparing the properties of this compound (estimated) with related, well-characterized green solvents.
| Compound | Structure | Boiling Point (°C) | Key Features |
|---|---|---|---|
| Solketal (1,2-Isopropylidene glycerol) | 5-membered ring | ~188 | Bio-based, low toxicity, well-studied |
| Glycerol Formal | 5- & 6-membered ring mixture | ~193 | Good solvency for polar compounds |
| This compound | 7-membered ring | Estimated >200 | Expected high boiling point, low vapor pressure, hydrogen bonding capability |
Lack of Environmental Fate and Degradation Data for this compound
Despite a comprehensive search of scientific literature and databases, no specific studies on the environmental fate and degradation of the chemical compound this compound were identified. Consequently, the detailed article requested on its hydrolytic stability, photodegradation, and biodegradation cannot be provided at this time.
The investigation sought to collate research findings to build a comprehensive environmental profile of this specific seven-membered heterocyclic compound. However, the search revealed a significant data gap in the scientific literature concerning its behavior and persistence in various environmental compartments.
While general information exists for related chemical classes, such as cyclic acetals and ethers, this information is not directly applicable to this compound and would not meet the requirements for a scientifically accurate and specific analysis. The environmental fate of a chemical is highly dependent on its specific molecular structure and properties.
The intended article was to be structured as follows:
Environmental Fate and Degradation Studies of 2,2-dimethyl-1,3-dioxepan-5-ol7.1. Hydrolytic Stability and Degradation Kinetics in Aqueous Environments 7.2. Photodegradation Pathways and Mechanisms under Simulated Environmental Conditions 7.3. Biotransformation and Biodegradation Potential 7.3.1. Aerobic and Anaerobic Degradation in Environmental Matrices 7.3.2. Microbial Involvement in Dioxepane Ring Cleavage 7.4. Development of Analytical Methodologies for Environmental Monitoring and Detection
Without specific research data for 2,2-dimethyl-1,3-dioxepan-5-ol, it is impossible to generate the thorough, informative, and scientifically accurate content required for each of these sections and subsections, including the requested data tables.
Further research and experimental studies are necessary to determine the environmental behavior of this compound. Such studies would need to investigate its susceptibility to hydrolysis under various pH conditions, its degradation under sunlight (photodegradation), and its potential to be broken down by microorganisms in soil and water (biodegradation). Additionally, the development of specific analytical methods would be crucial for its detection and monitoring in environmental samples.
Future Research Directions and Emerging Trends in the Chemistry of 2,2 Dimethyl 1,3 Dioxepan 5 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For a compound like 2,2-dimethyl-1,3-dioxepan-5-ol, these technologies could revolutionize its production and derivatization.
Future research in this area will likely focus on developing robust and high-throughput flow chemistry protocols for the synthesis of this compound. This would involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. The use of immobilized catalysts within these systems could further streamline the process, allowing for continuous production with minimal downstream processing.
Automated synthesis platforms, which combine robotics with real-time reaction monitoring and machine learning algorithms, could be employed to rapidly screen various reaction conditions and identify optimal synthetic routes. This approach would not only accelerate the discovery of new derivatives of this compound but also facilitate the on-demand synthesis of this compound with high purity and reproducibility. The data generated from these automated systems can be used to build predictive models for reaction outcomes, further enhancing the efficiency of the synthetic process.
Exploration of Advanced Catalytic Systems and Methodologies
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for unlocking the full potential of this compound. Future research will likely explore a range of innovative catalytic approaches to both its synthesis and transformation.
One promising area is the use of heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized polymers. These materials offer advantages in terms of catalyst recovery and reuse, which is a key aspect of sustainable chemistry. For the synthesis of this compound, which is formed from the acetalization of a diol with acetone (B3395972), solid acid catalysts could provide a more environmentally friendly alternative to traditional homogeneous acid catalysts.
Furthermore, the exploration of biocatalysis, using enzymes such as lipases or ketoreductases, could open up new avenues for the enantioselective synthesis of chiral derivatives of this compound. This is particularly relevant given the presence of a stereocenter at the C5 position. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, will also be a key focus for accessing enantiomerically pure forms of this compound and its derivatives, which is often a prerequisite for applications in pharmaceuticals and advanced materials.
Development of Sustainable and Circular Economy Approaches for Production and Recycling
The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. For this compound, future research will be directed towards developing more sustainable production routes and considering the lifecycle of materials derived from it.
A key focus will be the use of bio-based feedstocks for the synthesis of the diol precursor to this compound. The development of catalytic routes to convert biomass-derived platform chemicals into the necessary building blocks would significantly improve the green credentials of this compound. Additionally, the use of greener solvents, or even solvent-free reaction conditions, will be explored to minimize the environmental impact of the synthesis.
From a circular economy perspective, research into the chemical recycling of polymers and materials derived from this compound will be crucial. This could involve the development of catalytic or solvolytic methods to depolymerize these materials back to the monomer or other valuable chemical intermediates. The design of dioxepane-based materials with inherent recyclability will be a key trend, contributing to a more sustainable materials ecosystem.
Design and Synthesis of Novel Dioxepane Derivatives with Tunable Properties for Advanced Materials
The functional group present in this compound, a hydroxyl group, serves as a versatile handle for the synthesis of a wide array of novel derivatives. Future research will undoubtedly focus on leveraging this functionality to create new molecules with tailored properties for applications in advanced materials.
One area of exploration will be the synthesis of monomers for polymerization. The hydroxyl group can be functionalized to introduce polymerizable moieties, such as acrylates or epoxides. The resulting polymers could possess unique properties conferred by the dioxepane ring, such as controlled degradability, which is of interest for biomedical applications like drug delivery vehicles and temporary implants.
Furthermore, the synthesis of liquid crystals, surfactants, and ionic liquids based on the this compound scaffold will be an active area of research. By carefully modifying the structure of the molecule, it may be possible to fine-tune properties such as mesophase behavior, surface activity, and ionic conductivity. The table below illustrates potential derivatives and their target applications.
| Potential Derivative of this compound | Functionalization Approach | Target Application |
| Dioxepane-based Acrylate Monomer | Esterification of the hydroxyl group with acrylic acid or acryloyl chloride | Biodegradable polymers, hydrogels |
| Dioxepane-based Epoxy Monomer | Reaction of the hydroxyl group with epichlorohydrin | High-performance thermosets, coatings |
| Chiral Liquid Crystals | Esterification with chiral mesogenic units | Optical displays, sensors |
| Dioxepane-based Surfactants | Attachment of a long alkyl chain (hydrophobic tail) | Emulsifiers, foaming agents |
| Dioxepane-based Ionic Liquids | Quaternization of a nitrogen-containing derivative | Green solvents, electrolytes |
Multiscale Modeling and Data Science Approaches in Dioxepane Research
The integration of computational chemistry and data science is set to accelerate the pace of discovery in dioxepane research. Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, can provide valuable insights into the behavior of this compound and its derivatives.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the conformational preferences, spectroscopic properties, and reactivity of the molecule. This fundamental understanding can guide the design of new experiments and the interpretation of experimental results. Molecular dynamics (MD) simulations can be employed to study the behavior of these molecules in the condensed phase, such as their interactions with solvents or their self-assembly into larger structures.
Data science and machine learning will play an increasingly important role in navigating the vast chemical space of possible dioxepane derivatives. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of new derivatives based on their molecular structure. This data-driven approach can be used to screen large virtual libraries of compounds and identify promising candidates for specific applications, thereby streamlining the research and development process.
Q & A
Q. Methodological Answer :
- FTIR : Identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches. DRIFT spectroscopy is preferred for solid-phase analysis of recovered catalysts .
- NMR : ¹H NMR distinguishes between five- and six-membered isomers via coupling constants (e.g., J values for axial/equatorial protons in DMDO) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., m/z 147.1022 for C₇H₁₄O₃) and fragmentation patterns for structural elucidation .
Advanced: How can reductive amination be employed to synthesize bioactive derivatives of this compound?
Q. Methodological Answer :
- Step 1 : Protect the hydroxyl group using a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions.
- Step 2 : React the ketone with an amine (e.g., (1S)-1-phenylethylamine) under reductive conditions (NaBH₃CN or STAB in 1,2-dichloroethane) to form an imine intermediate .
- Step 3 : Global deprotection (e.g., TFA/water) yields the final amino-alcohol derivative.
Application : This method produced immucillin inhibitors of human purine nucleoside phosphorylase (PNP) with 2–3x enhanced activity compared to parent compounds .
Advanced: What safety protocols are critical when handling amino derivatives of this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NOx during nitro group reductions) .
- Waste Disposal : Neutralize acidic residues before aqueous disposal; collect organic solvents in halogen-resistant containers .
Documentation : Refer to SDS for CAS 79944-37-9 (trans-5-amino-6-hydroxy-DMDO) for acute toxicity data (e.g., LD50 values) .
Advanced: How can SHELX software aid in crystallographic analysis of DMDO derivatives?
Q. Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via direct methods, particularly for high-resolution (>1.0 Å) datasets .
- Refinement : SHELXL refines hydrogen bonding networks (e.g., O–H···O interactions in DMDO crystals) with anisotropic displacement parameters .
- Validation : Check for R-factor convergence (<5%) and plausible thermal motion using the Coot-SHELXE pipeline .
Advanced: What experimental and computational strategies resolve contradictions in isomer distribution data?
Q. Methodological Answer :
- Contradiction : Discrepancies between observed vs. predicted DMDO/solketal ratios.
- Resolution :
- Kinetic Trapping : Quench reactions at intermediate timepoints (GC-MS monitoring) to capture metastable DMDO .
- Microscopic Reversibility Tests : Compare forward/reverse reaction rates under identical conditions .
- MD Simulations : Model solvent effects (e.g., acetone polarity) on transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
